N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Description
N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis for Imaging Probes
N-(4-methoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, also referenced as AC90179 (4), has been synthesized and studied for its application in imaging probes. The synthesis of this compound involved a multi-step process, starting from p-tolylmethylamine and leading to the creation of a precursor molecule for radiolabeling. This compound was specifically designed and synthesized for positron emission tomography (PET) studies, but its lack of tracer retention or specific binding indicated that it could not be utilized as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Modification and Anticancer Applications
Modification for Anticancer Effects
The compound has been modified by replacing the acetamide group with alkylurea to produce derivatives with significant antiproliferative activities. These modified compounds were synthesized and tested for their anticancer effects on various human cancer cell lines. The study found that certain compounds retained antiproliferative activity and exhibited inhibitory activity against PI3Ks and mTOR. The modification led to reduced acute oral toxicity and showed efficacy in inhibiting tumor growth in animal models, suggesting that these derivatives can serve as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).
Other Applications
Synthesis and Evaluation of Antibacterial Agents
Several derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these synthesized compounds demonstrated promising activities against pathogenic microorganisms, indicating their potential as antimicrobial agents. For instance, 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showcased significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Synthesis and Characterization of Anticancer Agents
The compound has also been a part of the synthesis and characterization of novel anticancer agents. These derivatives were tested for their cytotoxicity on various human leukemic cell lines, and certain compounds were identified with significant cytotoxicity, particularly on PANC-1 and HepG2 cell lines, showcasing their potential in anticancer applications (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15-9-12-23(13-10-15)29(26,27)18-4-3-11-22(20(18)25)14-19(24)21-16-5-7-17(28-2)8-6-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYHOPLLYNNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.